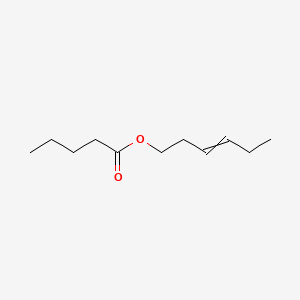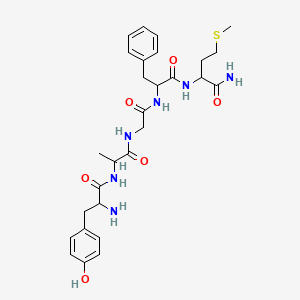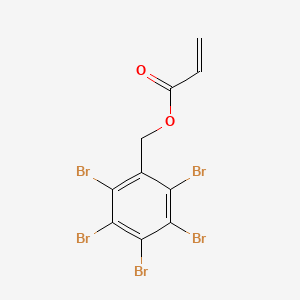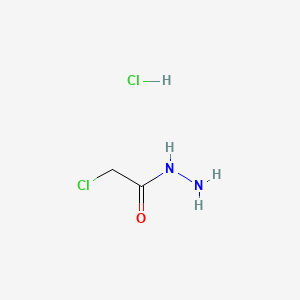
Methyl Red hydrochloride
描述
作用机制
Target of Action
Methyl Red hydrochloride primarily targets the FMN-dependent NADH-azoreductase 1 in Pseudomonas aeruginosa . This enzyme plays a crucial role in the bacterial metabolic processes, particularly in the reduction of azo compounds .
Mode of Action
It is known that this compound can act as a ph indicator, changing color based on the ph of the environment . This property might influence its interaction with the target enzyme and the resulting changes in the bacterial metabolic processes .
Biochemical Pathways
This compound affects the biochemical pathways involving the reduction of azo compounds, which are mediated by the FMN-dependent NADH-azoreductase 1 .
Result of Action
Its ability to act as a ph indicator suggests that it may influence the ph-dependent processes in the cells . It is also used in the Methyl Red test in microbiology to identify bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors, particularly pH. As a pH indicator, this compound changes color based on the pH of the environment, which can affect its interaction with its target and its overall action
生化分析
Biochemical Properties
Methyl Red Hydrochloride is used to detect the production of sufficient acid during the fermentation of glucose . The type of acid produced varies from species to species and depends on the specific enzymatic pathways present in the bacteria . The acid produced decreases the pH to 4.5 or below, which is indicated by a change in the color of this compound from yellow to red .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the Methyl Red test. The test determines the ability of an organism to produce acid and maintain stable end products from glucose fermentation . The acid produced by the bacteria decreases the pH of the culture medium, which is indicated by a change in the color of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its response to changes in pH caused by the production of acid during glucose fermentation . When the pH decreases to 4.5 or below, the color of this compound changes from yellow to red . This color change is a result of the molecular interactions between this compound and the acids produced by the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time during the Methyl Red test . The test involves incubating the bacteria in a broth medium containing glucose and this compound . The color change in this compound, indicating the production of acid, is observed after a period of incubation .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose fermentation . The bacteria metabolize glucose to pyruvic acid, which is further metabolized through the mixed acid pathway to produce stable acids . The type of acid produced depends on the specific enzymatic pathways present in the bacteria .
Subcellular Localization
The subcellular localization of this compound is not applicable, as it is not a component of cellular structures. It is a chemical compound used externally in microbiological tests to detect the production of acid during glucose fermentation .
准备方法
Synthetic Routes and Reaction Conditions
Methyl Red hydrochloride is synthesized through the diazotization of anthranilic acid followed by coupling with dimethylaniline . The process involves dissolving anthranilic acid in water and hydrochloric acid, followed by cooling and adding sodium nitrite to form the diazonium salt. This salt is then reacted with dimethylaniline to form Methyl Red, which is subsequently converted to its hydrochloride form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise temperature control and the use of industrial-grade reagents .
化学反应分析
Types of Reactions
Methyl Red hydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color based on the pH of the solution.
Azo Coupling Reactions: The azo group in Methyl Red can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Acid-Base Reactions: Commonly performed in aqueous solutions with varying pH levels.
Azo Coupling Reactions: Typically involve aromatic amines and diazonium salts under acidic conditions.
Major Products Formed
Acid-Base Reactions: The major product is the color change observed in the indicator solution.
Azo Coupling Reactions: The major products are azo compounds formed by the coupling of the diazonium salt with aromatic amines.
科学研究应用
Methyl Red hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Methyl Red hydrochloride can be compared with other pH indicators such as:
Phenolphthalein: Changes from colorless to pink over a pH range of 8.2 to 10.0.
Bromothymol Blue: Changes from yellow to blue over a pH range of 6.0 to 7.6.
Cresol Red: Changes from yellow to red over a pH range of 7.2 to 8.8.
Uniqueness
This compound is unique due to its specific pH range and distinct color change, making it particularly useful for titrations involving weak acids and bases .
List of Similar Compounds
- Phenolphthalein
- Bromothymol Blue
- Cresol Red
- Thymol Blue
属性
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTWKXAVJAHRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63451-28-5 | |
| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl red hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL RED HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)













